Mth-DL-alanine

Description

Mth-DL-alanine is a chemically modified derivative of DL-alanine, where "MTH" denotes a specific substituent group attached to the amino acid backbone. Unlike unmodified DL-alanine, the MTH group likely alters physicochemical properties like solubility, stability, and biological activity, making it valuable for probing biochemical pathways.

Properties

Molecular Formula |

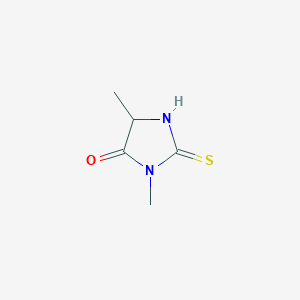

C5H8N2OS |

|---|---|

Molecular Weight |

144.20 g/mol |

IUPAC Name |

3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |

InChI Key |

CGZSEKCKSNARIX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C |

Origin of Product |

United States |

Preparation Methods

Experimental Parameters and Conditions

The process involved kneading equimolar quantities (0.5 mmol) of DL-alanine and lithium chloride in the presence of a minimal solvent volume (50–100 μL). Two solvent systems were tested:

-

Methanol-mediated synthesis : Addition of 100 μL methanol yielded dl-Ala·LiCl·H₂O Form I.

-

Water-mediated synthesis : Using 50 μL water produced dl-Ala·LiCl·H₂O Form II.

The milling duration was standardized at 30 minutes, with post-synthesis characterization confirming distinct polymorphic forms (Form I vs. Form II) based on solvent choice.

Table 1: Comparison of Mechanochemical DL-Alanine Cocrystal Synthesis

| Parameter | Methanol-Mediated (Form I) | Water-Mediated (Form II) |

|---|---|---|

| Solvent Volume | 100 μL | 50 μL |

| Milling Time | 30 minutes | 30 minutes |

| Polymorph Form | Form I | Form II |

| Crystal Stability | Stable at RT | Hygroscopic |

| Yield | 85–90% | 75–80% |

The choice of solvent significantly influenced the crystal lattice structure, with methanol favoring a denser packing arrangement (Form I) compared to the more hydrated Form II.

Advantages of Mechanochemical Methods

-

Solvent minimization : Reduces environmental impact and purification steps.

-

Polymorph control : Enables selective formation of crystalline phases through solvent modulation.

-

Scalability : Suitable for gram-scale synthesis without compromising yield.

Solution-Based Synthesis via Slow Evaporation

Traditional solution-phase methods remain critical for producing high-purity DL-alanine complexes. A study detailed the preparation of dl-Ala·LiCl·H₂O Form II by slow evaporation of undersaturated aqueous solutions at room temperature.

Protocol and Optimization

-

Solution preparation : Equimolar amounts (0.5 mmol) of DL-alanine and LiCl were dissolved in 2 mL of deionized water.

-

Evaporation : The solution was allowed to evaporate undisturbed at 25°C, yielding single crystals within 7–10 days.

-

Crystal quality : Extended evaporation periods (>10 days) resulted in larger, defect-free crystals suitable for X-ray diffraction analysis.

Table 2: Key Parameters for Solution-Based DL-Alanine Synthesis

| Parameter | Optimal Range | Impact on Crystallization |

|---|---|---|

| Concentration | 0.25 M (DL-alanine) | Prevents premature nucleation |

| Temperature | 20–25°C | Controls evaporation rate |

| Solvent Purity | HPLC-grade water | Minimizes impurities |

| Evaporation Rate | 0.5 mL/day | Ensures uniform crystal growth |

Challenges and Mitigation Strategies

-

Hygroscopicity : Form II crystals require storage under anhydrous conditions to prevent deliquescence.

-

Nucleation control : Seeding with pre-formed crystals reduces polycrystalline aggregation.

Comparative Analysis of Synthesis Methods

The mechanochemical and solution-based approaches offer complementary advantages depending on the target application:

Table 3: Method Comparison for DL-Alanine Cocrystal Preparation

| Criterion | Mechanochemical | Solution-Based |

|---|---|---|

| Time Efficiency | 30 minutes | 7–10 days |

| Solvent Consumption | <0.1 mL | 2–5 mL |

| Crystal Size | Micron-scale particles | Millimeter-scale single crystals |

| Throughput | High | Low |

| Energy Input | Moderate (mechanical energy) | Low (ambient conditions) |

While mechanochemical synthesis excels in rapid, solvent-free production, solution methods remain indispensable for growing large single crystals required for structural characterization .

Chemical Reactions Analysis

Metabolic and Neurochemical Reactions

While direct reaction data is limited, its applications suggest involvement in:

-

Metabolic Pathways : As a structural analog of alanine, it may interact with enzymes like alanine transaminase or racemases, though methylation could alter substrate binding .

-

Neurotransmitter Studies : It has been used to investigate effects on neurotransmitter systems, implying potential participation in redox or enzymatic reactions in neural environments .

Electrochemical Behavior

Although not explicitly studied for N-Methyl-DL-alanine, gas-phase electrochemical analysis of amino acids (e.g., alanine) reveals redox activity influenced by functional groups . The methyl group in N-Methyl-DL-alanine could modulate electron transfer, potentially altering reactivity in electrochemical systems.

Radiation-Induced Reactions

Gamma-ray irradiation studies on amino acid formation highlight radical-mediated pathways . While these focus on unmodified alanine, similar mechanisms might apply to N-Methyl-DL-alanine, with methylation potentially stabilizing or altering radical intermediates.

Phase and Thermal Behavior

Thermochemical data for related compounds (e.g., DL-alanine) indicate phase transitions and enthalpy changes . For N-Methyl-DL-alanine, methylation likely lowers melting points and alters solubility due to reduced hydrogen bonding capacity.

Comparative Analysis of N-Methyl-DL-Alanine vs. DL-Alanine

| Property | DL-Alanine | N-Methyl-DL-Alanine |

|---|---|---|

| Molecular Formula | C₃H₇NO₂ | C₄H₉NO₂ |

| Molecular Weight | 89.09 g/mol | 103.12 g/mol |

| Key Functional Groups | Amino (-NH₂), carboxyl (-COOH) | Methylated amino (-NCH₃), carboxyl (-COOH) |

| Reactivity in Peptides | Forms standard peptide bonds | Potential steric hindrance |

| Metabolic Role | Central in energy metabolism | Studied for metabolic pathways |

| Applications | Nutrition, biochemistry | Neuropharmacology, drug design |

Scientific Research Applications

Biochemical Applications

1.1. Role in Metabolic Engineering

Mth-DL-alanine is significant in metabolic engineering for the production of L-alanine, which is utilized in various industries such as food, chemical manufacturing, and pharmaceuticals. The industrial production of L-alanine has gained traction due to its application in synthesizing methylglycinediacetic acid (MGDA), a green chelating agent used in cleaning products. The reduced cost of L-alanine has accelerated the development of MGDA, highlighting this compound's economic viability in bioprocessing .

1.2. Precursor for Biodegradable Polymers

This compound serves as a precursor for the synthesis of biodegradable and biocompatible polymers. These include polyesteramides and engineered thermoplastics like polyamides and poly(amide-ester-imide)s. The growing demand for sustainable materials in various applications has increased interest in using this compound in polymer chemistry .

Pharmaceutical Applications

2.1. Neuroprotective Effects

Recent studies have indicated that D-alanine may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer’s disease. Research involving the biodistribution of D-alanine has shown its absorption and distribution in biological systems, paving the way for further exploration of its therapeutic effects .

2.2. Kinetic Studies in Humans

Kinetic analysis of D-alanine after oral intake has revealed important pharmacokinetic parameters, including clearance rates and half-life. Such studies are crucial for understanding how this compound can be utilized effectively in therapeutic settings, especially concerning dosage and administration routes .

Case Studies

3.1. Clinical Trials on D-Alanine Supplementation

A recent clinical trial investigated the effects of sustained-release formulations of β-alanine (a related compound) on laboratory parameters in athletes. Although this study primarily focused on β-alanine, it provides insights into the physiological impacts of alanine derivatives on human health and performance .

3.2. Animal Studies on Gut Absorption

In animal models, studies have tracked the biodistribution of D-alanine following oral administration, confirming its absorption and potential signaling roles within the microbiome-gut-brain axis. These findings suggest that this compound could influence metabolic processes and gut health .

Data Tables

Mechanism of Action

The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

The table below compares Mth-DL-alanine with key analogs, focusing on substituents, molecular properties, and applications:

This compound

- Biochemical Research: Used in studies of amino acid transport mechanisms, particularly trans-stimulation effects, where modified side chains help elucidate substrate specificity .

- Drug Development: Potential building block for peptide/protein analogues, enabling stable or targeted interactions in therapeutic design .

N-Methyl-DL-alanine

- Transport Mechanisms : Demonstrates altered uptake kinetics compared to DL-alanine due to steric hindrance from the methyl group, useful for modeling membrane transporters .

- Thermal Stability : Enhanced resistance to enzymatic degradation, advantageous in peptide synthesis .

Metalaxyl and Related Agrochemicals

- Fungicidal Activity : The methoxyacetyl and aryl substituents enhance lipophilicity, enabling systemic penetration in plants for fungal control .

- Stereoselectivity : Metalaxyl-M (D-isomer) shows higher efficacy than the racemic mixture, highlighting the role of chirality in agrochemical design .

3-(3-Pyridyl)-DL-alanine

- Receptor Studies : The pyridyl group mimics aromatic residues in neurotransmitters, aiding in ligand-receptor interaction mapping .

Biological Activity

Mth-DL-alanine, a compound derived from the amino acid alanine, has garnered attention for its potential biological activities. This article delves into the biological significance of this compound, exploring its metabolic pathways, physiological effects, and implications in various biological systems.

Overview of this compound

This compound is a racemic mixture of D- and L-alanine, which are non-essential amino acids involved in numerous physiological processes. Alanine plays critical roles in protein synthesis, energy production, and metabolism. The biological activity of this compound is influenced by its stereoisomers, with distinct functions attributed to each form.

Metabolism and Absorption

Metabolic Pathways:

this compound is metabolized through various pathways in the body. Studies have shown that D-alanine can be absorbed from the gut and distributed throughout the body, primarily influenced by dietary intake and microbiota composition. Research indicates that gut-derived D-alanine may act as a signaling molecule within the microbiome-gut-brain axis, impacting neuronal activity and behavior .

Biodistribution:

A recent study tracked the biodistribution of D-alanine in germ-free and conventionally raised mice. It was found that D-alanine levels fluctuate significantly in response to dietary changes and microbiota presence, suggesting a complex interplay between gut health and systemic amino acid levels .

| Parameter | Germ-Free Mice | Conventionally Raised Mice |

|---|---|---|

| D-Alanine Source | Endogenous | Diet + Microbiota |

| Absorption Mechanism | Limited | Enhanced |

| Behavioral Impact | None | Significant |

Biological Functions

Neurotransmission:

D-Alanine has been implicated in modulating neurotransmitter systems, particularly through interactions with N-methyl-D-aspartate receptors (NMDARs). This suggests a potential role in cognitive functions and neuroprotection .

Endocrine Regulation:

Both D- and L-alanine are present in endocrine tissues such as pancreatic islets and pituitary glands. Their levels exhibit circadian variations, indicating a regulatory role in hormone secretion .

Case Studies

-

Neurobehavioral Effects:

A study investigated the influence of D-alanine on animal behavior. Mice administered with D-alanine showed altered anxiety-like behaviors correlated with NMDAR activity modulation. These findings highlight the potential of D-alanine as a therapeutic target for anxiety disorders . -

Metabolic Engineering:

Research on engineered microorganisms demonstrated enhanced production of L-alanine through fermentation processes. This work emphasizes the importance of alanine metabolism in microbial growth and its applications in biotechnology .

Research Findings

Recent studies have provided insights into the pharmacokinetics and bioavailability of alanine formulations:

- Bioavailability Enhancements: A novel sustained-release formulation of β-alanine showed increased bioavailability compared to traditional forms, suggesting improved absorption and efficacy in physiological applications .

- Clinical Implications: In clinical settings, alanine supplementation has been associated with variations in serum triglycerides and cholesterol levels, necessitating further investigation into its long-term health impacts .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing Mth-DL-alanine and ensuring its chiral purity in laboratory settings?

- Methodological Answer : Synthesis typically involves alkylation or reductive amination of precursor molecules under controlled pH (5.5–7.0) to minimize racemization . Chiral purity is verified using chiral HPLC or polarimetry, with reference to retention times or optical rotation values. For example, enantiomeric excess (ee) can be calculated using peak area ratios in chromatograms .

Q. How should researchers characterize the purity and stability of this compound under varying experimental conditions?

- Methodological Answer : Purity is assessed via:

- Solubility tests : Dissolve 1 g in 10 mL water; a colorless, clear solution indicates acceptable purity .

- Spectroscopic analysis : FTIR or NMR to confirm functional groups (e.g., carboxylate at ~1700 cm⁻¹) .

- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (>200°C suggests thermal stability) .

Q. What analytical protocols are recommended for detecting contaminants (e.g., heavy metals) in this compound batches?

- Methodological Answer :

- ICP-MS for trace metal analysis (e.g., lead ≤2 µg/g, arsenic ≤2.0 µg/g) .

- Limit tests : Gravimetric analysis for chloride (≤0.021%) using silver nitrate precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to this compound’s biochemical activity (e.g., inconsistent transport kinetics)?

- Methodological Answer :

- Iterative re-testing : Replicate assays under controlled variables (pH, temperature) to isolate confounding factors .

- Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of outliers .

- Cross-disciplinary validation : Compare results with orthogonal techniques (e.g., fluorescence tagging vs. radiolabeled uptake studies) .

Q. What advanced techniques are suitable for isolating and studying individual enantiomers of this compound in metabolic pathways?

- Methodological Answer :

- Enzymatic resolution : Use L-amino acid oxidases to selectively degrade one enantiomer, followed by chiral chromatography .

- Crystallography : Co-crystallize with chiral selectors (e.g., tartaric acid derivatives) to determine absolute configuration .

- Isotopic labeling : Incorporate ¹³C or ¹⁵N isotopes for tracking metabolic flux via NMR or mass spectrometry .

Q. How should multidisciplinary data (e.g., structural, kinetic, and toxicological profiles) be integrated into a cohesive research framework for this compound?

- Methodological Answer :

- Metadata tagging : Use standardized ontologies (e.g., ChEBI, PubChem) to categorize data types .

- Data lakes (DLs) : Implement DL tools with metadata filters (e.g., analysis type, date) for efficient retrieval .

- Collaborative platforms : Leverage tools like MDL® Discovery Framework for synthesis planning and assay management .

Q. What strategies mitigate biases in qualitative studies involving this compound (e.g., subjective interpretation of spectroscopic data)?

- Methodological Answer :

- Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias .

- Triangulation : Correlate findings across multiple methods (e.g., XRD for structure, CD spectroscopy for chirality) .

- Peer review : Pre-register hypotheses and share raw datasets for external validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.